(2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
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Overview
Description
AU-16235 is a chemical compound known for being an inactive epimer of AU-15330. It has no effect on cancer cell survival and growth . The compound has a molecular formula of C₃₉H₄₉N₉O₅S and a molecular weight of 755.93 g/mol .
Preparation Methods
Chemical Reactions Analysis
AU-16235 does not undergo significant chemical reactions due to its inactivity. It is an inactive epimer of AU-15330 and does not affect cancer cell survival and growth . Therefore, it does not participate in common chemical reactions such as oxidation, reduction, or substitution.
Scientific Research Applications
AU-16235 is primarily used in scientific research for its role as an inactive epimer of AU-15330 . It is utilized in studies to understand the effects of its active counterpart, AU-15330, on cancer cell survival and growth . The compound is also used in the development of bioactive compound libraries and anti-cancer compound libraries .
Mechanism of Action
As an inactive epimer, AU-16235 does not exert significant biological effects. It does not affect cancer cell survival and growth, making it a useful control compound in studies involving its active counterpart, AU-15330 .
Comparison with Similar Compounds
AU-16235 is compared with its active counterpart, AU-15330, which affects cancer cell survival and growth . Other similar compounds include various bioactive molecules used in anti-cancer research . The uniqueness of AU-16235 lies in its inactivity, making it a valuable control compound in scientific studies.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C39H49N9O5S |
---|---|
Molecular Weight |
755.9 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27-,31-,35+/m0/s1 |
InChI Key |
HDCCMCFIGHIDJR-QRTBKBKJSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O |
Origin of Product |
United States |
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